molecular formula C13H18ClFN2O B6600191 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride CAS No. 1828673-52-4

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride

Cat. No. B6600191
CAS RN: 1828673-52-4
M. Wt: 272.74 g/mol
InChI Key: UZCUXXKSVMPPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride, also known as 3-F-Diazepam, is a fluorinated derivative of diazepam, a benzodiazepine drug used to treat anxiety and insomnia. 3-F-Diazepam is a research chemical with a wide range of potential applications in scientific research.

Scientific Research Applications

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride is used in scientific research to study the effects of benzodiazepines on the central nervous system. It is also used to study the effects of benzodiazepines on memory, learning, and behavior. Additionally, it is used to study the effects of benzodiazepines on anxiety and depression, as well as the effects of benzodiazepines on the cardiovascular system.

Mechanism of Action

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride binds to the gamma-aminobutyric acid (GABA) receptor, which is a type of neurotransmitter receptor that plays an important role in regulating the excitability of neurons. When 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride binds to the GABA receptor, it increases the activity of the receptor, leading to an increase in the production of GABA, which in turn increases the inhibition of neuronal activity. This leads to a decrease in anxiety and other symptoms of anxiety disorders.
Biochemical and Physiological Effects
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride has a number of biochemical and physiological effects. It increases the production of GABA, which leads to an increase in the inhibition of neuronal activity. This leads to a decrease in anxiety and other symptoms of anxiety disorders. Additionally, 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride has been shown to reduce the activity of the brain's reward system, leading to a decrease in the reward associated with certain behaviors. Finally, 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride has been shown to increase the production of serotonin, which is a neurotransmitter that plays a role in regulating mood and emotion.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in laboratory experiments is that it is a highly potent compound, which makes it easier to measure its effects in small doses. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are some limitations to using 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in laboratory experiments. For example, it has a short half-life, which means that its effects may not last as long as other compounds. Additionally, it is a highly potent compound, which means that it can be toxic if used in large doses.

Future Directions

There are a number of potential future directions for the use of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in scientific research. For example, it could be used to study the effects of benzodiazepines on the development of tolerance, as well as the effects of benzodiazepines on the development of addiction. Additionally, it could be used to study the effects of benzodiazepines on the immune system, as well as the effects of benzodiazepines on the gut microbiome. Finally, it could be used to study the effects of benzodiazepines on the endocannabinoid system, as well as the effects of benzodiazepines on the cardiovascular system.

Synthesis Methods

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride can be synthesized from 1,4-diazepan-1-yl-2-methoxyethan-1-one hydrochloride, also known as 2-M-Diazepam, through a reaction with 3-fluorophenylmagnesium bromide. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is complete when the starting material is completely consumed and the desired product is isolated by column chromatography.

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16;/h1,3-4,9,15H,2,5-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCUXXKSVMPPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride

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